molecular formula C20H21ClN6O B11142388 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide

Cat. No.: B11142388
M. Wt: 396.9 g/mol
InChI Key: RTVYRKKAKUFXPI-UHFFFAOYSA-N
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Description

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide is a complex organic compound that features an indole moiety, a pyrazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The pyrazole ring can be formed through the reaction of hydrazine with a 1,3-diketone . The final step involves the coupling of the indole and pyrazole derivatives with a carboxamide group under appropriate conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and the pyrazole formation, as well as the use of automated systems for the coupling reaction .

Scientific Research Applications

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, potentially inhibiting their activity . The pyrazole ring can also interact with biological targets, contributing to the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide is unique due to its combination of an indole moiety, a pyrazole ring, and a carboxamide group. This combination of functional groups provides the compound with a unique set of chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C20H21ClN6O

Molecular Weight

396.9 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H21ClN6O/c1-11-19(12(2)27(3)26-11)17-9-18(25-24-17)20(28)22-7-6-13-10-23-16-5-4-14(21)8-15(13)16/h4-5,8-10,23H,6-7H2,1-3H3,(H,22,28)(H,24,25)

InChI Key

RTVYRKKAKUFXPI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)C2=NNC(=C2)C(=O)NCCC3=CNC4=C3C=C(C=C4)Cl

Origin of Product

United States

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